

An In-depth Technical Guide to GDP-FAzP4Biotin in Bioconjugation

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Compound of Interest

Compound Name: GDP-FAzP4Biotin

Cat. No.: B12377131

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Introduction: Chemoenzymatic Biotinylation with GDP-FAzP4Biotin

GDP-FAzP4Biotin is a specialized nucleotide sugar analog designed for the targeted biotinylation of glycoproteins through a chemoenzymatic approach. This molecule serves as a donor substrate for fucosyltransferase (FUT) enzymes, which catalyze the transfer of the fucose-azide-PEG4-biotin moiety onto specific glycan structures on proteins. This process enables highly selective, site-specific labeling of glycoproteins, such as monoclonal antibodies and cell surface receptors, under mild, biocompatible conditions.

The core of this technology lies in hijacking the cell's natural glycosylation machinery. Fucosyltransferases, typically located in the Golgi apparatus, recognize the Guanosine Diphosphate (GDP)-fucose substrate and transfer the fucose sugar to an acceptor glycan. By replacing the native GDP-fucose with **GDP-FAzP4Biotin**, the enzyme transfers a biotin molecule, equipped with a flexible polyethylene glycol (PEG4) spacer and an azide-linked fucose, onto the target protein. The inherent specificity of the enzyme for its acceptor substrate ensures that biotinylation occurs only at defined glycosylation sites.

This method offers significant advantages over traditional chemical biotinylation, which often results in random labeling of lysine residues, potentially disrupting protein function and antigen-binding sites. The site-specific nature of enzymatic biotinylation with **GDP-FAzP4Biotin**

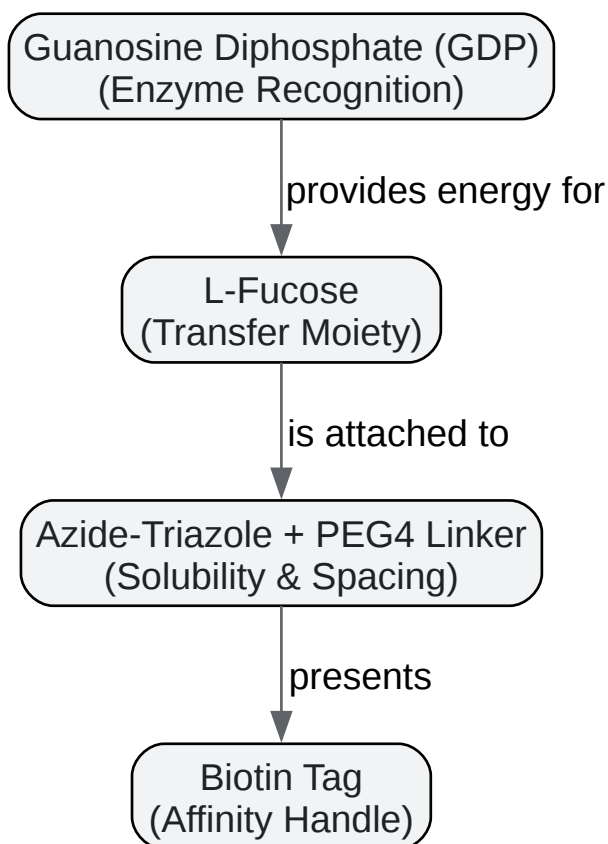
preserves the protein's native conformation and activity, making it an invaluable tool in drug development, diagnostics, and proteomics research. Its primary cited application appears in the context of developing and characterizing CD3-targeting multispecific antibodies, highlighting its relevance in immunotherapy.[1]

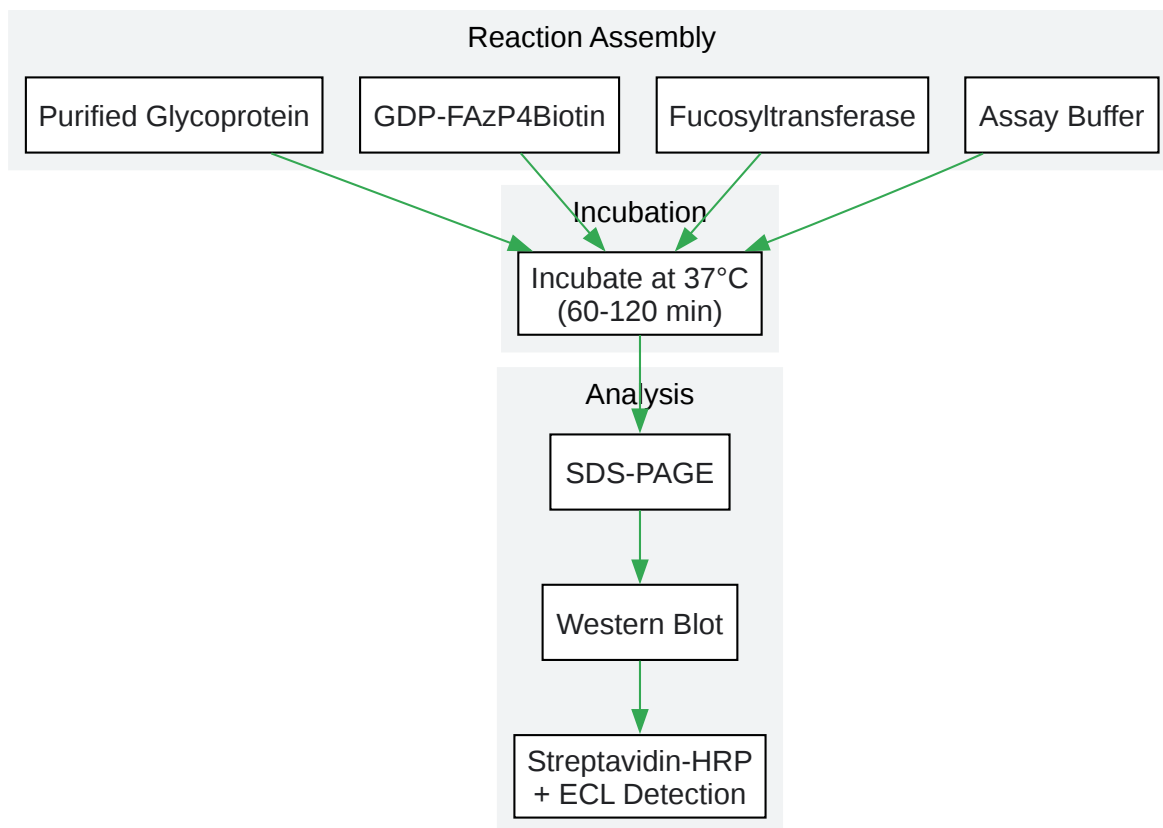
Molecular Structure and Components

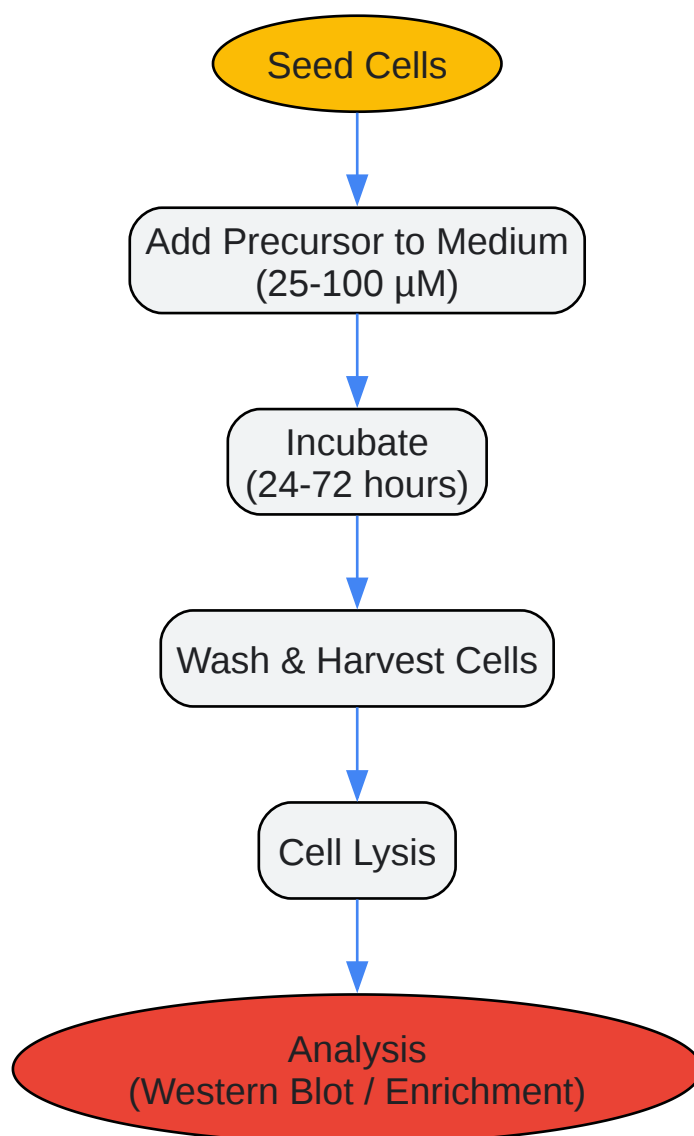
The structure of **GDP-FAzP4Biotin** is a composite of several key functional units, each playing a distinct role in the bioconjugation process.

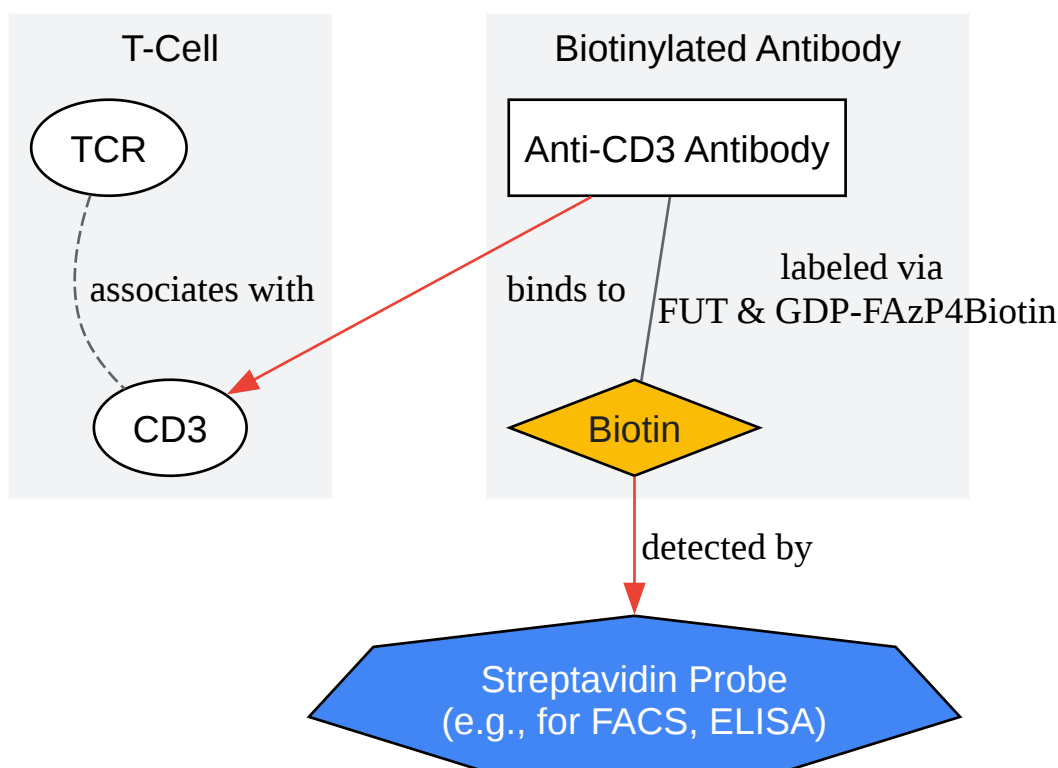
- **Guanosine Diphosphate (GDP):** This component serves as the recognition motif for fucosyltransferase enzymes, mimicking the natural donor substrate, GDP-fucose.
- **L-Fucose:** The fucose sugar is the core of the transferred moiety. It is the structural element that the fucosyltransferase enzyme acts upon.
- **Azide-Triazole Linker ("Az"):** The name "FAzP4" suggests the fucose is linked via a stable triazole ring, typically formed through an azide-alkyne "click chemistry" reaction during the synthesis of the reagent itself. The azide group provides the point of attachment for the linker.
- **PEG4 Linker ("P4"):** A four-unit polyethylene glycol spacer enhances the aqueous solubility of the molecule and extends the biotin moiety away from the glycoprotein surface. This minimizes steric hindrance, improving the accessibility of the biotin for detection and purification with streptavidin or avidin-based reagents.
- **Biotin:** This high-affinity vitamin acts as a robust molecular tag. The extremely strong and specific interaction between biotin and streptavidin (or avidin) is widely exploited for detection, purification, and immobilization of labeled proteins.

Below is a diagram illustrating the logical relationship between the components of **GDP-FAzP4Biotin**.









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References

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